molecular formula C9H18O3 B1336614 Di-tert-butyl carbonate CAS No. 34619-03-9

Di-tert-butyl carbonate

Cat. No. B1336614
CAS RN: 34619-03-9
M. Wt: 174.24 g/mol
InChI Key: ODCCJTMPMUFERV-UHFFFAOYSA-N
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Description

Di-tert-butyl carbonate is a chemical compound that serves as a versatile reagent in organic synthesis. It is often used as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions. The compound is also involved in various chemical reactions, including oxidations, rearrangements, and polymerizations, which are useful in the synthesis of complex organic molecules and materials.

Synthesis Analysis

The synthesis of di-tert-butyl carbonate derivatives and related compounds has been explored in several studies. For instance, the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into 4-alkylidene-1,3-dioxolan-2-ones demonstrates the utility of di-tert-butyl carbonate in facilitating the formation of cyclic carbonates under mild conditions . Additionally, the catalytic asymmetric oxidation of tert-butyl disulfide to produce tert-butyl tert-butanethiosulfinate with high enantiomeric excess highlights the role of di-tert-butyl carbonate in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of di-tert-butyl carbonate and its derivatives can be complex, as seen in the dimeric structure of di-tert-butylphosphinic acid, which exhibits a distinct dimeric arrangement with strong hydrogen bonds . This structural information is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Di-tert-butyl carbonate participates in a variety of chemical reactions. For example, the thermally reactive 1,5-diene-tert-butyl carbonates can be converted into 2,3,4-trisubstituted tetrahydrofurans, showcasing the compound's role in the synthesis of furan scaffolds . The reactivity of di-tert-butyl carbonate with carbon dioxide and methanol has also been studied, leading to the formation of dimethyl carbonate and a trinuclear complex, which is relevant for catalytic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of di-tert-butyl carbonate derivatives are influenced by their molecular structure. For instance, the copolymerization of tert-butyl 3,4-epoxybutanoate with carbon dioxide using cobalt(III) salen catalysts results in polymers with high carbonate linkage content and specific thermal properties . The synthesis of tert-butyl aminocarbonate, a new type of compound that can acylate amines, further exemplifies the diverse chemical properties of di-tert-butyl carbonate derivatives .

Scientific Research Applications

Synthesis of tert-butyl aminocarbonate

Di-tert-butyl carbonate is used in the synthesis of tert-butyl aminocarbonate, a compound that efficiently acylates amines in both organic and aqueous solutions. This compound has not been previously described and offers a new approach to amine acylation (Harris & Wilson, 1983).

Gold(I)-Catalyzed Formation of 4-Alkylidene-1,3-Dioxolan-2-Ones

Di-tert-butyl carbonate is involved in the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates, leading to the synthesis of 4-alkylidene-1,3-dioxolan-2-ones. This method allows the efficient synthesis of various cyclic carbonates (Buzas & Gagosz, 2006).

Overcharge Protection in Lithium-Ion Batteries

3,5-di-tert-butyl-1,2-dimethoxybenzene, synthesized from di-tert-butyl carbonate, is used as a redox shuttle additive for overcharge protection in lithium-ion batteries. It has the ability to dissolve in carbonate-based electrolytes, which is crucial for practical battery applications (Zhang et al., 2010).

Production of Degradable Polycarbonates

Di-tert-butyl carbonate contributes to the production of environmentally benign CO2-based copolymers, like degradable polycarbonates derived from dihydroxybutyric acid. These copolymers can potentially be used as biocompatible polymers and drug delivery carriers (Tsai, Wang, & Darensbourg, 2016).

Activation of Carboxylic Acids

Di-tert-butyl carbonate is used for the activation of carboxylic acids, leading to the efficient formation of intermediates in reactions with primary and secondary amines. This process is environmentally safe, producing tert-BuOH and CO2 as by-products (Basel & Hassner, 2002).

Safety And Hazards

Di-tert-butyl dicarbonate is very toxic on inhalation . It is classified as flammable, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, fatal if inhaled, and may cause respiratory irritation .

Future Directions

Di-tert-butyl dicarbonate is a crucial reagent in organic synthesis, particularly in the protection and deprotection of amines . Its future directions could involve further exploration of its use in various organic reactions and the development of safer and more efficient synthesis methods .

properties

IUPAC Name

ditert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-8(2,3)11-7(10)12-9(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCCJTMPMUFERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436864
Record name di-tert-butylcarbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl carbonate

CAS RN

34619-03-9
Record name tert-Butyl carbonate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name di-tert-butylcarbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonic acid, bis(1,1-dimethylethyl) ester
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Synthesis routes and methods

Procedure details

From bis-(4-methoxy-benzyl)-[5-(2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)-pyrimidin-2-yl]-amine (87 mg) and 4-(4-bromo-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester (prepared from 4-bromoaniline, WSCI and piperidine-1,4-dicarboxylic acid mono-tert-butyl ester, and then di-tert-butyl carbonate, 80 mg), in the same manner as Example 1-D-08, a crude product of 4-(4-{2-[bis-(4-methoxy-benzyl)-amino]-pyrimidin-5-yl}-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidine-7-carbonyl)-piperidine-1-carboxylic acid tert-butyl ester was obtained, and then the PMB groups and BOC group were removed according to the above Deprotection method 1, to obtain the desired compound (D-64) as a colorless powder (11 mg, 10%).
Name
bis-(4-methoxy-benzyl)-[5-(2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)-pyrimidin-2-yl]-amine
Quantity
87 mg
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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